molecular formula C12H19NO4 B8092169 (S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B8092169
M. Wt: 241.28 g/mol
InChI Key: SXXIDOHJYDGJJV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The presence of the Boc group makes this compound particularly useful in various synthetic applications due to its stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic amine, and then introduce the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide. The carboxylic acid functionality can be introduced through subsequent steps involving oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced synthetic techniques to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.

  • Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Strong acids like trifluoroacetic acid (TFA) are typically used to remove the Boc group.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Free amines.

  • Substitution: A variety of functionalized spirocyclic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: The compound can be used to study biological processes involving spirocyclic structures.

  • Industry: Its stability and reactivity make it useful in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the active amine, which can then interact with molecular targets to exert its biological effects.

Comparison with Similar Compounds

  • Boc-protected amines: These compounds also feature the Boc group and are used in similar synthetic applications.

  • Spirocyclic compounds: Other spirocyclic structures with different functional groups can be compared to highlight the uniqueness of this compound.

This compound stands out due to its specific combination of the Boc group and the spirocyclic core, making it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIDOHJYDGJJV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.